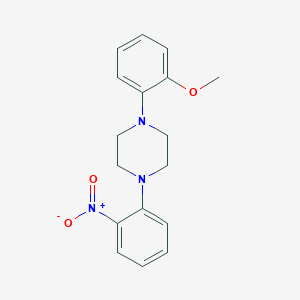

1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-methoxyphenyl)-4-(2-nitrophenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c1-23-17-9-5-4-8-16(17)19-12-10-18(11-13-19)14-6-2-3-7-15(14)20(21)22/h2-9H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXJAWVSAQAAIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Elucidation of Optimized Synthetic Pathways for 1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine

The synthesis of unsymmetrically N,N'-diarylpiperazines such as 1-(2-methoxyphenyl)-4-(2-nitrophenyl)piperazine typically requires a multi-step approach to ensure regioselectivity and maximize yield.

The most common and logical synthetic route involves a two-step process: the initial synthesis of the mono-substituted precursor, 1-(2-methoxyphenyl)piperazine (B120316), followed by the N-arylation with a suitable 2-nitrophenyl electrophile.

Step 1: Synthesis of 1-(2-Methoxyphenyl)piperazine This key intermediate can be prepared via several established methods. A prevalent strategy involves the reaction of an aniline (B41778) with bis(2-chloroethyl)amine. Alternatively, a one-pot synthesis starting from diethanolamine (B148213) and p-anisidine (B42471) has been reported for a similar compound, which can be adapted for 2-methoxyaniline. core.ac.uk

Step 2: N-Arylation to form the Final Product The final step is typically a nucleophilic aromatic substitution (SNAr) reaction. The precursor, 1-(2-methoxyphenyl)piperazine, acts as the nucleophile, attacking an electron-deficient aromatic ring. The presence of the strongly electron-withdrawing nitro group at the ortho position of the second phenyl ring makes it highly susceptible to nucleophilic attack.

A plausible reaction scheme involves reacting 1-(2-methoxyphenyl)piperazine with 1-fluoro-2-nitrobenzene (B31998) or 1-chloro-2-nitrobenzene. The reaction is generally carried out in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) at elevated temperatures. mdpi.commdpi.com

The molecule 1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine is achiral. The piperazine (B1678402) ring can adopt various conformations, such as chair and boat forms, but the molecule as a whole possesses a plane of symmetry. Consequently, stereoselective synthesis is not required, and chiral resolution techniques are not applicable for the parent compound itself. However, should chiral centers be introduced through derivatization on the piperazine core or its substituents, methods such as chiral high-performance liquid chromatography (HPLC) or derivatization with a chiral auxiliary agent would become necessary to separate the resulting enantiomers. mdpi.com

The efficiency of the final N-arylation step is highly dependent on the chosen reaction conditions and catalyst system.

Catalyst Systems: While the SNAr reaction for highly activated substrates like 2-nitrohalobenzenes can often proceed thermally without a catalyst, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful alternative. Palladium or copper catalysts can facilitate the C-N bond formation under milder conditions and with a broader range of substrates, including less reactive aryl chlorides or bromides. However, uncatalyzed SNAr reactions are often preferred for their simplicity and cost-effectiveness when the substrate is sufficiently activated by electron-withdrawing groups. mdpi.com

Reaction Conditions: The choice of base and solvent is critical. Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are commonly used to neutralize the acid generated during the reaction. core.ac.ukmdpi.com Organic bases such as triethylamine (B128534) may also be employed. prepchem.com Polar aprotic solvents like DMSO, DMF, or acetonitrile are generally favored as they effectively solvate the intermediates in SNAr reactions. Temperature control is also crucial; higher temperatures typically increase the reaction rate but may also lead to the formation of undesired byproducts.

| Parameter | Condition A (Uncatalyzed SNAr) | Condition B (Catalyzed Cross-Coupling) | Analysis |

|---|---|---|---|

| Aryl Halide | 1-Fluoro-2-nitrobenzene | 1-Chloro-2-nitrobenzene or 1-Bromo-2-nitrobenzene | Fluoride (B91410) is the best leaving group for uncatalyzed SNAr. Catalysis allows use of more common/cheaper halides. |

| Catalyst | None | Palladium(0) or Copper(I) complexes | Catalysis allows for milder reaction temperatures but adds cost and complexity (ligand choice, catalyst removal). |

| Base | K₂CO₃, Cs₂CO₃ | NaOt-Bu, K₃PO₄ | Stronger, non-nucleophilic bases are often used in catalyzed reactions. Weaker bases are sufficient for SNAr. |

| Solvent | DMSO, DMF | Toluene, Dioxane | Polar aprotic solvents favor SNAr. Less polar solvents are common in Buchwald-Hartwig reactions. |

| Temperature | 80-150 °C | 60-110 °C | Catalyzed reactions generally proceed at lower temperatures, improving selectivity. |

Derivatization Strategies and Analog Design for Structure-Activity Relationship (SAR) Studies

The 1-(2-methoxyphenyl)piperazine moiety is a privileged scaffold in neuropharmacology, frequently utilized in the design of ligands for 5-HT₁ₐ and dopamine (B1211576) receptors. nih.govnih.gov Derivatization of the parent 1-(2-methoxyphenyl)-4-(2-nitrophenyl)piperazine structure is a key strategy for conducting SAR studies to optimize potency, selectivity, and pharmacokinetic properties.

Systematic modification of both phenyl rings allows for a thorough investigation of the electronic and steric requirements for biological activity.

Modifications on the 2-Methoxyphenyl Ring: The ortho-methoxy group is a critical feature for the affinity of many arylpiperazines at serotonergic and adrenergic receptors. unimore.itnih.gov SAR studies often explore replacing this group with other small substituents (e.g., -OH, -F, -CH₃) or shifting its position on the ring to probe the interaction with the receptor binding pocket.

Modifications on the 2-Nitrophenyl Ring: The nitro group serves as a versatile chemical handle. It is a strong hydrogen bond acceptor and imparts specific electronic properties. A primary derivatization strategy involves the chemical reduction of the nitro group to an amine (-NH₂). This resulting aniline can then be acylated, sulfonated, or alkylated to introduce a diverse array of functional groups, creating libraries of amides and sulfonamides for extensive SAR studies. mdpi.com Furthermore, placing different substituents (e.g., halogens, alkyl, trifluoromethyl) at other positions on this ring can provide insights into how lipophilicity and electronic distribution affect receptor affinity and selectivity. mdpi.com For example, in a related series, a 3-nitro substituent on a phenethyl group attached to a piperazine core showed high affinity for the D2 dopamine receptor. nih.gov

| Parent Scaffold | Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| 1-(2-Methoxyphenyl)piperazine | Replacement of terminal phthalimide (B116566) with bulky alkyl amides (e.g., adamantanecarboxamide) | Improved 5-HT₁ₐ affinity and significantly increased selectivity over α₁-adrenergic receptors. nih.gov | nih.gov |

| 1-(2-Methoxyphenyl)piperazine | Attachment of a (1-phenethylpiperidin-4-yl)methyl group with a 3-nitro substituent on the phenethyl ring | Showed the highest affinity for D₂ dopamine receptors in its series (Kᵢ = 54 nM). nih.gov | nih.gov |

| 1-(2-Methoxyphenyl)piperazine | Linkage via a propyl chain to bulky adamantane (B196018) amine | Delivered highly potent 5-HT₁ₐ ligand with low nanomolar affinity (Kᵢ = 1.2 nM). mdpi.com | mdpi.com |

| N'-Phenylbenzohydrazide | Introduction of -CH₃ vs. -CF₃ on the N'-phenyl ring | Influenced the supramolecular packing arrangement in the crystal structure, demonstrating the impact of substituents on solid-state properties. mdpi.com | mdpi.com |

The piperazine ring acts as a conformationally flexible linker. While this flexibility can be advantageous, restricting its conformation can lead to enhanced affinity and selectivity for a specific receptor subtype. Introducing alkyl substituents onto the carbon atoms of the piperazine ring can create chiral centers and favor specific chair or twist-boat conformations. This conformational locking can orient the two aryl substituents in a more defined spatial arrangement, potentially leading to a more optimal fit within the receptor's binding site. clockss.org Stereoselective synthesis of such substituted piperazine cores is essential to evaluate the activity of individual enantiomers. clockss.org

Click Chemistry and Other Bioconjugation Approaches

Detailed research on the application of click chemistry or other specific bioconjugation techniques for the direct synthesis or modification of 1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine is not extensively documented in publicly available literature. Click chemistry, known for its high efficiency and specificity, typically involves the reaction between an azide (B81097) and an alkyne. For this approach to be applicable to the target molecule, either the 1-(2-methoxyphenyl)piperazine or the 2-nitrophenyl halide precursor would need to be functionalized with a terminal alkyne or an azide group.

While direct examples are scarce, the broader application of click chemistry in creating complex molecules from simpler building blocks is well-established. For instance, a hypothetical bioconjugation application could involve synthesizing a derivative of 1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine that bears a reactive handle suitable for click chemistry. This would enable its conjugation to biomolecules or surfaces for various biochemical or material science applications. The choice of the specific click reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), would depend on the desired application and the chemical environment.

Mechanistic Investigations of Key Synthetic Reactions

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic protocols. This includes analyzing transition states and the influence of various reaction parameters.

Detailed Reaction Mechanisms and Transition State Analysis

The primary synthetic route to 1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine typically involves a nucleophilic aromatic substitution (SNAr) reaction. In this process, the secondary amine of 1-(2-methoxyphenyl)piperazine acts as the nucleophile, attacking the electron-deficient aromatic ring of a 2-nitro-substituted aryl halide, such as 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene.

The mechanism proceeds through a two-step addition-elimination pathway. In the first step, the piperazine nitrogen attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The nitro group in the ortho position plays a crucial role in stabilizing this intermediate by delocalizing the negative charge through resonance. The transition state for this step is characterized by the partial formation of the new carbon-nitrogen bond and the partial breaking of the aromaticity of the ring.

The second step involves the departure of the leaving group (e.g., fluoride or chloride), which restores the aromaticity of the ring and yields the final product. The nature of the leaving group influences the reaction rate, with fluoride generally being the best leaving group for SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the aromatic ring.

Computational studies, although not specifically reported for this exact molecule, are often employed to analyze the transition states of SNAr reactions. These studies can provide valuable insights into the geometry and energy of the transition states, helping to rationalize the observed reactivity and selectivity.

Role of Solvents and Reagents in Reaction Kinetics and Selectivity

The kinetics and selectivity of the synthesis of 1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine are significantly influenced by the choice of solvents and reagents.

Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are commonly used for SNAr reactions. These solvents are effective at solvating the charged Meisenheimer intermediate, thereby stabilizing it and lowering the activation energy of the reaction. The polarity of the solvent can have a profound effect on the reaction rate, with more polar solvents generally leading to faster reactions.

Reagents: The choice of base is critical in SNAr reactions involving a secondary amine. A base, such as potassium carbonate (K2CO3) or triethylamine (Et3N), is often added to neutralize the hydrogen halide that is formed as a byproduct of the reaction. This prevents the protonation of the starting piperazine, which would render it non-nucleophilic. The strength and steric bulk of the base can affect the reaction rate and the formation of side products.

The nature of the leaving group on the nitrophenyl ring also plays a pivotal role. As mentioned, fluoride is an excellent leaving group in SNAr reactions. The presence of the electron-withdrawing nitro group is essential for activating the aromatic ring towards nucleophilic attack.

The table below summarizes the typical reagents and solvents used in the synthesis of related arylpiperazine compounds, which can be extrapolated to the synthesis of the title compound.

| Reagent/Solvent | Role in the Reaction | Expected Impact on Kinetics and Selectivity |

| 1-(2-Methoxyphenyl)piperazine | Nucleophile | The concentration and purity will directly affect the reaction rate and yield. |

| 1-Fluoro-2-nitrobenzene | Electrophile | The high reactivity of the C-F bond in SNAr reactions leads to faster reaction rates. |

| Potassium Carbonate (K2CO3) | Base | Neutralizes the HF byproduct, preventing the deactivation of the nucleophile. Its heterogeneous nature can sometimes lead to slower but cleaner reactions. |

| Triethylamine (Et3N) | Base | A soluble organic base that can also act as a catalyst in some cases. |

| Dimethylformamide (DMF) | Solvent | A polar aprotic solvent that effectively solvates the Meisenheimer intermediate, accelerating the reaction. |

| Dimethyl Sulfoxide (DMSO) | Solvent | A highly polar aprotic solvent that can significantly increase the rate of SNAr reactions. |

Sophisticated Structural Elucidation and Conformational Analysis

Single-Crystal X-ray Diffraction Studies for Solid-State Conformation

In the crystal structures of various salts of 1-(2-methoxyphenyl)piperazine (B120316), hydrogen bonding plays a pivotal role in the formation of extended supramolecular assemblies. For instance, in the case of 4-(2-methoxyphenyl)piperazin-1-ium salts, the protonated piperazine (B1678402) nitrogen atom acts as a hydrogen bond donor, forming interactions with anions or solvent molecules. These interactions often lead to the formation of well-defined motifs like chains or sheets. In the crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate, N—H⋯O and C—H⋯O hydrogen bonds are observed, resulting in a sandwich-like arrangement. nih.gov Similarly, in salts with benzoate (B1203000) anions, a combination of N—H···O and O—H···O hydrogen bonds can create infinite chains of edge-fused rings. researchgate.net Although 1-(2-methoxyphenyl)-4-(2-nitrophenyl)piperazine is not a salt, the presence of the nitro group's oxygen atoms could allow it to act as a hydrogen bond acceptor, potentially forming C—H⋯O interactions that influence the crystal packing. The supramolecular assembly is also often stabilized by other weak intermolecular interactions.

Across numerous crystallographic studies of 1-(2-methoxyphenyl)piperazine derivatives, the piperazine ring consistently adopts a chair conformation. nih.govnih.govnih.gov This is the most stable conformation for a six-membered saturated ring, minimizing steric strain. The substituents on the nitrogen atoms, in this case, the 2-methoxyphenyl and 2-nitrophenyl groups, are typically found in equatorial positions to reduce steric hindrance. The dihedral angle between the mean plane of the piperazine ring and the attached phenyl ring is a notable parameter. For example, in 4-(2-methoxyphenyl)piperazin-1-ium 6-chloro-5-isopropyl-2,4-dioxopyrimidin-1-ide, this angle is 42.36 (8)°. nih.gov The orientation of the methoxy (B1213986) group on the phenyl ring is also of interest, with the methoxy carbon atom generally being nearly coplanar with the aromatic ring. nih.gov

Interactive Data Table: Crystallographic Data for Related 1-(2-Methoxyphenyl)piperazine Derivatives

| Compound | Piperazine Conformation | Key Intermolecular Interactions | Ref. |

| 4-(2-Methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate | Chair | N—H⋯O, C—H⋯O | nih.gov |

| 4-(2-Methoxyphenyl)piperazin-1-ium 6-chloro-5-isopropyl-2,4-dioxopyrimidin-1-ide | Distorted Chair | N—H⋯N, N—H⋯O, C—H⋯O, C—H⋯π | nih.gov |

| 1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine | Chair | π–π stacking | nih.gov |

Beyond classical hydrogen bonds, other intermolecular forces contribute significantly to the stability of the crystal lattice of piperazine derivatives. In the absence of strong hydrogen bond donors in 1-(2-methoxyphenyl)-4-(2-nitrophenyl)piperazine, weaker interactions are expected to dominate the crystal packing. These include C—H⋯O interactions involving the methoxy and nitro groups, as well as π–π stacking interactions between the aromatic rings. nih.gov For instance, in 1-(3,5-dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine, molecules are linked by two independent π(nitrobenzene)⋯π(methoxybenzene) stacking interactions, forming π-stacked sheets with inter-centroid separations of 3.8444 (12) and 3.9197 (12) Å. nih.gov Hirshfeld surface analysis is a powerful tool used in many of these studies to quantify the relative contributions of various intermolecular contacts. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

While specific NMR studies for 1-(2-methoxyphenyl)-4-(2-nitrophenyl)piperazine were not identified, the application of advanced NMR techniques to similar molecules provides a clear blueprint for how its solution-state structure and dynamics could be elucidated.

One-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the protons and carbons in the molecule. However, for a complete and unambiguous assignment of all signals, especially for the protons within the piperazine ring and the aromatic systems, two-dimensional (2D) NMR techniques are indispensable.

Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, typically through two or three bonds (J-coupling). libretexts.org In a COSY spectrum of 1-(2-methoxyphenyl)-4-(2-nitrophenyl)piperazine, cross-peaks would appear between the signals of adjacent protons. This would allow for the definitive assignment of the protons on the piperazine ring and within the aromatic spin systems of the methoxyphenyl and nitrophenyl groups. libretexts.orgwikipedia.org

Interactive Data Table: Application of 2D NMR Techniques for Structural Elucidation

| 2D NMR Technique | Information Provided | Application to 1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine |

| COSY | Through-bond proton-proton correlations (J-coupling) | - Assign protons within the piperazine ring- Trace the connectivity of protons in the aromatic rings |

| NOESY | Through-space proton-proton correlations (Nuclear Overhauser Effect) | - Determine the relative orientation of the phenyl rings with respect to the piperazine ring- Confirm the chair conformation of the piperazine ring |

The piperazine ring can undergo conformational inversion (ring flipping) in solution. The rate of this process can be studied using variable-temperature NMR experiments. At room temperature, if the ring flip is fast on the NMR timescale, the axial and equatorial protons on the piperazine ring may appear as averaged signals. Upon cooling, the inversion process can be slowed down, leading to the observation of distinct signals for the axial and equatorial protons.

Furthermore, the rotational dynamics of the 2-methoxyphenyl and 2-nitrophenyl groups around the N-C bonds can also be investigated using NMR. The presence of bulky substituents may lead to restricted rotation, which can be detected by the non-equivalence of aromatic protons that would be chemically equivalent under free rotation. NOESY experiments can also provide insights into the preferred rotational conformations by identifying which protons on the aromatic rings are, on average, closer to the piperazine ring protons.

Spectroscopic and Spectrometric Data for 1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine Not Available in Publicly Accessible Scientific Literature

A thorough review of publicly accessible scientific databases and literature has revealed a lack of specific experimental data for the compound 1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine . Consequently, a detailed analysis according to the requested outline focusing on its specific heteronuclear NMR, vibrational and UV-Vis spectroscopy, and high-resolution mass spectrometry characteristics cannot be provided at this time.

The user's request stipulated a highly specific structure for the article, including deep dives into sophisticated structural elucidation and conformational analysis. This requires precise, experimentally determined data points which are not available for this particular molecule in the provided search results.

While spectroscopic information is available for the constituent precursor molecules, 1-(2-methoxyphenyl)piperazine and 1-(2-nitrophenyl)piperazine , this data cannot be extrapolated to accurately describe the final compound, 1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine . chemicalbook.comscispace.com The electronic and structural environment of each moiety is significantly altered upon the formation of the final product, which would lead to distinct spectroscopic and spectrometric signatures. Generating an article based on the precursor data would be speculative and scientifically inaccurate.

Therefore, the following sections, as requested in the user's outline, cannot be completed:

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis:Detailed high-resolution mass spectrometry data and analysis of fragmentation pathways specific to 1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine have not been found in the searched literature.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic and Geometrical Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. Such studies on arylpiperazine derivatives typically employ functionals like B3LYP combined with basis sets such as 6-31G(d) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost.

While comprehensive DFT studies specifically detailing the electronic and geometrical properties of 1-(2-methoxyphenyl)-4-(2-nitrophenyl)piperazine are not extensively available in published literature, the general approach for this class of compounds is well-established.

Optimized Geometries and Conformational Energy Landscapes

Conformational analysis of related N-aryl piperazines has been performed to understand their structural preferences. For the title compound, the key dihedral angles defining the orientation of the phenyl rings relative to the piperazine (B1678402) core would be scanned to map the potential energy surface and identify the global minimum energy structure.

| Parameter | Description | Typical Calculated Value (Å or °) |

| C-N (piperazine) | Average carbon-nitrogen bond length in the piperazine ring | ~1.466 Å |

| C-C (piperazine) | Average carbon-carbon bond length in the piperazine ring | ~1.530 Å |

| C-N (aryl) | Bond length between aryl carbon and piperazine nitrogen | Varies based on aryl group |

| C-C-N (piperazine) | Average bond angle within the piperazine ring | ~109.6° |

| C-N-C (piperazine) | Average bond angle within the piperazine ring | ~111.1° |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps illustrate the charge distribution across a molecule, providing a guide to its reactive sites. The MEP is calculated from the total electron density and is mapped onto the molecular surface. Different colors represent varying potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates positive potential (electron-poor, susceptible to nucleophilic attack).

For 1-(2-methoxyphenyl)-4-(2-nitrophenyl)piperazine, the MEP map would be expected to show significant negative potential around the oxygen atoms of the nitro group and the methoxy (B1213986) group. These regions are the most likely sites for hydrogen bonding and electrophilic interactions. Positive potential would likely be concentrated around the hydrogen atoms of the piperazine ring.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Reactivity)

Frontier Molecular Orbital (FMO) theory is used to explain and predict chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. In arylpiperazines, the HOMO is often localized on the electron-rich aromatic ring, while the LUMO may be distributed across an electron-withdrawing group. For the title compound, the electron-withdrawing nitro group would significantly influence the energy and localization of the LUMO.

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.29 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.81 |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | ~ 4.48 |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations can accurately predict various spectroscopic parameters.

NMR: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted to ¹H and ¹³C NMR chemical shifts. These theoretical shifts can be compared with experimental data to confirm the molecular structure.

IR: The vibrational frequencies and intensities can be calculated to predict the infrared (IR) and Raman spectra. The assignments of vibrational modes are often performed using Potential Energy Distribution (PED) analysis. For related molecules, characteristic peaks include N-H stretching, C-H stretching of the aromatic and piperazine rings, and vibrations of the nitro group.

UV-Vis: Time-Dependent DFT (TD-DFT) is used to calculate electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. These calculations help to understand the electronic transitions, often involving charge transfer between the HOMO and LUMO.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used in drug discovery to identify potential biological targets and understand binding mechanisms.

Identification of Putative Biological Targets and Binding Sites

The arylpiperazine scaffold is a well-known pharmacophore present in numerous drugs targeting the central nervous system. Specifically, the 1-(2-methoxyphenyl)piperazine (B120316) moiety is a key component in ligands for dopamine (B1211576) and serotonin (B10506) receptors.

Analysis of Ligand-Receptor Binding Modes and Key Interacting Residues

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For a compound like 1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine, docking simulations would be employed to elucidate its binding mode within a specific biological target, such as a G-protein coupled receptor.

The analysis involves placing the ligand into the binding site of a protein and evaluating the geometry and energy of the resulting poses. The most favorable pose is determined by a scoring function that estimates the binding affinity. Key interactions stabilizing the ligand-receptor complex are then identified. These typically include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on both the ligand and the protein.

Hydrophobic Interactions: Occurring between nonpolar regions of the ligand and receptor.

Ionic Interactions (Salt Bridges): Strong electrostatic interactions between charged groups, such as a protonated piperazine nitrogen and an acidic amino acid residue like aspartate. nih.gov

Pi-stacking and Pi-cation Interactions: Involving the aromatic rings of the ligand and aromatic residues of the protein.

In studies of analogous arylpiperazine compounds targeting the dopamine D2 receptor, a crucial interaction often involves a salt bridge between the basic nitrogen of the piperazine (or a connected piperidine) moiety and the carboxylate group of a highly conserved aspartate residue (Asp114). nih.gov Docking analysis for 1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine would aim to identify such critical interactions, providing insight into the structural basis of its potential activity.

Virtual Screening Approaches for Analog Prioritization

Virtual screening (VS) is a computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. u-strasbg.fr This approach is instrumental in prioritizing analogs for synthesis and experimental testing, thereby accelerating the drug discovery process. u-strasbg.frmdpi.com VS can be broadly categorized into two main types:

Structure-Based Virtual Screening (SBVS): This method relies on the three-dimensional structure of the target receptor. A library of compounds is docked into the binding site of the target, and molecules are ranked based on their predicted binding affinity or goodness of fit. mdpi.commdpi.com This allows for the discovery of novel scaffolds that are sterically and electrostatically complementary to the binding pocket.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. This approach utilizes the structure of a known active ligand (like 1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine, if it were a known binder) as a template to search for other compounds with similar properties. mdpi.comnih.gov Methods include searching for similarity based on 2D fingerprints or 3D pharmacophore models, which define the essential spatial arrangement of chemical features required for activity. nih.gov

For 1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine, a VS campaign could be initiated to identify analogs with potentially improved affinity or selectivity. By screening a database of compounds, researchers could prioritize derivatives with modifications to the methoxyphenyl or nitrophenyl rings that are predicted to form more favorable interactions with the target receptor.

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Target Systems

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can reveal how the ligand-receptor complex behaves in a more realistic, solvated environment, providing deeper insights into the stability of the binding pose and the nature of the interactions.

Conformational Stability of Ligand-Receptor Complexes

A primary application of MD simulations is to assess the conformational stability of a ligand-receptor complex predicted by docking. mdpi.com The simulation is run for a period typically ranging from nanoseconds to microseconds. The stability of the complex is often evaluated by monitoring metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable, low-RMSD trajectory suggests that the docked pose is likely a favorable and persistent binding mode. mdpi.com Conversely, a large deviation or the ligand dissociating from the binding pocket would indicate an unstable interaction. For 1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine, MD simulations would be crucial to validate the docking predictions and ensure that the identified binding mode is maintained over time. nih.gov

Dynamic Interactions and Water Molecule Effects

MD simulations allow for the analysis of interactions that fluctuate over time. Hydrogen bonds may form and break, and the ligand may adjust its conformation within the binding pocket. A key aspect of this dynamic analysis is the role of water molecules. Water is not a passive solvent; individual water molecules within the binding site can play a critical structural role by forming water-mediated hydrogen bonds that bridge the ligand and the receptor. nih.govchemrxiv.org

Free Energy Calculations of Binding

While docking scores provide a qualitative ranking of ligands, more rigorous methods are needed to quantitatively predict binding affinity. MD simulations serve as the foundation for various free energy calculation methods that estimate the binding free energy (ΔG) of a ligand to its receptor.

Commonly used "end-point" methods include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.govresearchgate.net These methods calculate the binding free energy by combining the molecular mechanics energy of the complex with a continuum solvation model and subtracting the energies of the free ligand and receptor. mdpi.comnih.gov Although computationally less expensive than more rigorous alchemical methods, MM/PBSA and MM/GBSA can provide valuable estimates of binding affinity and have been used successfully to rationalize experimental findings and improve the results of virtual screening. nih.govchemrxiv.org More accurate, but computationally intensive, methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can also be used to calculate the relative binding free energies between closely related analogs. columbia.educhemrxiv.org

In Silico ADME/Tox Prediction and Pharmacokinetic Modeling (Strictly Computational)

In modern drug discovery, it is critical to assess the pharmacokinetic properties of a compound early in the process. In silico models are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) and potential toxicity (Tox) of a drug candidate before it is synthesized. upf.edunih.gov

For 1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine, a computational ADME profile would be generated to predict its drug-like properties. nih.gov This involves calculating various physicochemical descriptors and using them in predictive models.

| Property Category | Predicted Parameter | Typical Model/Rule |

| Physicochemical | Molecular Weight (MW) | Lipinski's Rule of Five impactfactor.org |

| Lipophilicity (logP) | Lipinski's Rule of Five impactfactor.org | |

| Hydrogen Bond Donors/Acceptors | Lipinski's Rule of Five impactfactor.org | |

| Topological Polar Surface Area (TPSA) | Veber's Rules | |

| Absorption | Human Intestinal Absorption (HIA) | QSAR-based models |

| Blood-Brain Barrier (BBB) Permeation | QSAR-based models | |

| P-glycoprotein (P-gp) substrate/inhibitor | Classification models mdpi.com | |

| Metabolism | Cytochrome P450 (CYP) inhibition | Docking or QSAR models mdpi.com |

| Toxicity | Mutagenicity, Carcinogenicity | Models based on structural alerts nih.gov |

| hERG channel blockage (Cardiotoxicity) | QSAR or pharmacophore models |

This table is interactive.

The presence of a nitroaromatic group in 1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine would be a particular focus for in silico toxicity prediction, as this functional group can sometimes be associated with mutagenicity or other toxic liabilities. nih.gov Quantitative Structure-Activity Relationship (QSAR) models and other machine learning approaches are frequently used to predict such toxicological endpoints based on the chemical structure. nih.govresearchgate.net These computational predictions help to identify potential liabilities and guide the design of safer analogs.

Computational Lipophilicity and Solubility Profiles

Detailed research on the positional isomer, 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine, provides valuable predictive data. The logarithm of the partition coefficient (LogP) is a standard measure of lipophilicity. For this isomer, a computationally derived XLogP3 value of 3.4 has been reported. nih.gov Another source indicates a LogP of 3.4 at 20°C. chemicalbook.com This value suggests a significant degree of lipophilicity, which is often a prerequisite for penetrating biological membranes.

Aqueous solubility is another key parameter. For the same para-nitro isomer, the predicted water solubility is 36.9 μg/L at 20°C, indicating low solubility in aqueous environments. chemicalbook.com The low solubility is consistent with its lipophilic character. These properties are crucial for predicting oral bioavailability and membrane permeability.

Table 1: Predicted Physicochemical Properties of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine (Positional Isomer) Note: This data is for a positional isomer and serves as an estimate for 1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine.

| Property | Predicted Value | Reference |

| LogP | 3.4 | nih.govchemicalbook.com |

| Water Solubility | 36.9 μg/L (at 20°C) | chemicalbook.com |

| Molecular Weight | 313.35 g/mol | nih.gov |

| Topological Polar Surface Area (TPSA) | 61.5 Ų | nih.gov |

Blood-Brain Barrier Penetration Predictions

The ability of a compound to cross the blood-brain barrier (BBB) is essential for drugs targeting the central nervous system (CNS). In silico models are widely used to predict BBB permeability, often expressed as the logarithm of the brain-to-plasma concentration ratio (logBB). nih.govnih.gov While a specific logBB value for 1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine has not been identified in the reviewed literature, an assessment can be made based on its physicochemical properties in the context of established predictive models. arxiv.orgresearchgate.net

Several factors influence BBB penetration, including lipophilicity (LogP), molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. Generally, CNS-active drugs have a molecular weight under 500 Da, a LogP value below 5, a PSA less than 90 Ų, and a limited number of hydrogen bonds.

Using the data from the positional isomer as a proxy (see Table 1), 1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine has a molecular weight of approximately 313.35 g/mol and a LogP of 3.4. Its topological polar surface area (TPSA) is calculated to be 61.5 Ų. nih.gov These values fall within the ranges typically associated with compounds that can penetrate the BBB.

Table 2: Comparison of Physicochemical Properties with Guidelines for CNS Drug Candidates

| Physicochemical Property | Predicted Value (for Isomer) | Typical Range for CNS Penetration |

| Molecular Weight | 313.35 g/mol | < 500 g/mol |

| LogP | 3.4 | < 5 |

| TPSA | 61.5 Ų | < 90 Ų |

| Hydrogen Bond Donors | 0 | ≤ 3 |

| Hydrogen Bond Acceptors | 5 | ≤ 7 |

Based on these parameters, computational models would likely predict that 1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine has the potential to cross the blood-brain barrier. However, it is also predicted to be a substrate for P-glycoprotein (P-gp), an efflux transporter at the BBB, which could limit its net penetration into the CNS. researchgate.net

Theoretical Metabolic Pathways and Reactivity of Nitro Group

The metabolic fate of a drug candidate is a critical aspect of its development. Computational models can predict likely metabolic pathways based on the compound's structure. For 1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine, two primary metabolic routes are anticipated: modifications of the arylpiperazine core and reactions involving the nitro group.

The arylpiperazine moiety is subject to common metabolic transformations mediated by cytochrome P450 (CYP) enzymes. nih.govyoutube.com Key predicted pathways include:

Aromatic Hydroxylation: The methoxyphenyl ring can undergo hydroxylation, primarily catalyzed by CYP2D6.

O-Demethylation: The methoxy group is a likely site for O-demethylation, also mediated by CYP enzymes, to form a phenolic metabolite.

Piperazine Ring Oxidation: The piperazine ring itself can be oxidized.

The nitroaromatic group introduces a distinct and significant metabolic pathway: nitroreduction. nih.gov This multi-step process is a major route for the metabolism of nitroaromatic compounds and can be carried out by various enzymes, including CYP450 reductases. researchgate.net The reduction proceeds through several intermediates:

Nitroso Intermediate: The nitro group (-NO₂) is first reduced to a nitroso group (-NO).

Hydroxylamine (B1172632) Intermediate: The nitroso group is further reduced to a hydroxylamine (-NHOH). This intermediate is often highly reactive.

Amine Metabolite: The final step is the reduction of the hydroxylamine to an amino group (-NH₂).

The N-hydroxyamino metabolite is particularly noteworthy as it has been shown to be a reactive intermediate that can bind to macromolecules like DNA. researchgate.net The reactivity of the ortho-nitro group can also influence the molecule's electronic properties, activating the aromatic ring towards nucleophilic reactions. mdpi.com The formation of these reactive metabolites is a key consideration in the toxicological assessment of nitroaromatic compounds. researchgate.net

Table 3: Predicted Major Metabolites of 1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine

| Metabolic Pathway | Potential Metabolite |

| Nitroreduction | 1-(2-Methoxyphenyl)-4-(2-aminophenyl)piperazine |

| 1-(2-Methoxyphenyl)-4-(2-hydroxylaminophenyl)piperazine | |

| 1-(2-Methoxyphenyl)-4-(2-nitrosophenyl)piperazine | |

| O-Demethylation | 1-(2-Hydroxyphenyl)-4-(2-nitrophenyl)piperazine |

| Aromatic Hydroxylation | 1-(Hydroxy-2-methoxyphenyl)-4-(2-nitrophenyl)piperazine |

Preclinical Pharmacological and Biological Investigations in Vitro and Non Human in Vivo

Cellular Assays for Mechanistic Insights (In Vitro)

Cellular studies on related molecules provide a window into the potential downstream effects following receptor or enzyme interaction.

Adenylyl Cyclase Pathway: The antagonist activity of the 5-HT1A ligand NAN-190 was confirmed in a 5-HT1A-coupled adenylyl cyclase assay, indicating that compounds of this class can modulate this key signaling pathway. nih.gov

Apoptotic Pathways: A more complex derivative, 1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl)-1H-indole-2-carboxamide (HJZ-12), was found to induce apoptosis in human benign prostatic hyperplasia (BPH-1) cells. frontiersin.org Further investigation using RNA-Seq analysis suggested this action was independent of α1-adrenoceptor blockade and involved the anti-apoptotic gene Bmi-1. frontiersin.org

Assessment of Cytotoxicity in Preclinical Cell Lines (excluding human clinical cell lines)

The cytotoxic potential of piperazine (B1678402) derivatives has been a subject of investigation in the development of new therapeutic agents. mdpi.com While specific studies focusing solely on the cytotoxicity of 1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine on preclinical, non-human cell lines are limited in the available literature, research on structurally related compounds provides some insight.

For example, in vitro toxicity tests on some N-alkyl and N-aryl piperazine derivatives have demonstrated low toxicity against human erythrocytes, suggesting a degree of safety at the cellular level. nih.gov The evaluation of novel arylpiperazine derivatives on various cell lines is a common approach to identify potential therapeutic candidates with favorable safety profiles. mdpi.com However, without direct testing of 1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine on a panel of non-human preclinical cell lines, a definitive statement on its cytotoxicity cannot be made.

Anti-proliferative Effects on Cancer Cell Lines (preclinical models)

The arylpiperazine scaffold is a key component in a number of anticancer agents, and numerous derivatives have been synthesized and evaluated for their anti-proliferative activities against various cancer cell lines. mdpi.commdpi.comnih.govepa.govnih.gov These studies often involve assessing the half-maximal inhibitory concentration (IC50) to quantify the potency of the compounds.

While the direct anti-proliferative effects of 1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine on preclinical cancer cell lines are not extensively detailed in the reviewed literature, the broader class of piperazine derivatives has shown promising results. For instance, certain 1-benzhydrylpiperazine (B193184) derivatives have exhibited growth inhibitory effects against a panel of human cancer cell lines. nih.gov Similarly, other substituted piperazine derivatives have demonstrated cytotoxic activity against various cancer cells. nih.govresearchgate.net The anti-proliferative potential of the piperidine (B6355638) nitroxide TEMPOL has also been investigated against neoplastic and non-neoplastic mammalian cell lines. nih.gov These findings underscore the potential of piperazine-containing compounds in cancer research, though specific data for 1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine is needed for a conclusive assessment.

Preclinical In Vivo Animal Model Studies (Mechanistic and Proof-of-Concept, Non-Human)

While direct in vivo studies on 1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine are not extensively documented, research on a closely related structural analog, N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl)cyclohexanecarboxamide, provides significant insights into the potential pharmacological activities of this class of compounds. The structural similarity suggests that 1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine may exhibit comparable effects in preclinical animal models.

Evaluation of Central Nervous System Activities (e.g., hypothermia, behavioral despair)

In a study involving the aforementioned structural analog, its effects on the central nervous system were evaluated in mice. The compound demonstrated the ability to antagonize 8-OH-DPAT-induced hypothermia, a common preclinical model for assessing serotonergic activity. Furthermore, in the behavioral despair test, a model used to screen for antidepressant-like effects, the analog showed a slight decrease in the duration of immobility in rats.

Table 1: Central Nervous System Activities of a Structural Analog

| Activity | Animal Model | Observation |

|---|---|---|

| Antagonism of 8-OH-DPAT-induced hypothermia | Mice | Potent antagonism |

Investigations of Lower Urinary Tract Reflexes

The structural analog of 1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine was also investigated for its effects on lower urinary tract reflexes in anesthetized rats. The compound was found to block isovolumic bladder contractions without affecting their amplitude. In conscious rats with saline-filled bladders, it increased bladder volume capacity without altering bladder contractility. Moreover, in a model of bladder irritation induced by dilute acetic acid, the analog reversed the decrease in bladder volume capacity. These findings suggest a potential modulatory role in bladder function. nih.gov

Table 2: Effects on Lower Urinary Tract Reflexes of a Structural Analog

| Experimental Model | Animal Model | Effect |

|---|---|---|

| Isovolumic bladder contractions | Anesthetized Rats | Blockade of contractions |

| Saline-filled bladder | Conscious Rats | Increased bladder volume capacity |

General Pharmacological Screening (e.g., anti-inflammatory, analgesic)

The broader class of piperazine derivatives has been screened for a variety of pharmacological activities, including anti-inflammatory and analgesic effects. pcbiochemres.comnih.govpensoft.netresearchgate.netslideshare.net For instance, certain piperazinyl-containing pyridazine (B1198779) derivatives have demonstrated significant analgesic activity in p-benzoquinone-induced writhing tests in mice and anti-inflammatory effects in animal models. pcbiochemres.com

While specific data on the anti-inflammatory and analgesic properties of 1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine from in vivo animal models is not detailed in the available literature, the consistent findings of such activities within the piperazine class suggest that this compound may also possess similar properties. Further preclinical screening would be necessary to confirm these potential effects.

In Vivo Activity Against Pathogens (non-human models)

Although direct in vivo studies on the antimicrobial activity of 1-(2-methoxyphenyl)-4-(2-nitrophenyl)piperazine have not been reported, research on complex derivatives incorporating the nitrophenylpiperazine moiety has demonstrated efficacy in animal models of bacterial infection.

A novel pleuromutilin (B8085454) derivative, 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM), has shown significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com In a mouse thigh infection model and a mouse systemic infection model with neutropenia, NPDM exhibited a better therapeutic effect than the reference drug, tiamulin. mdpi.com Furthermore, in a Galleria mellonella infection model, the 50% effective dose (ED50) of NPDM was determined to be 50.53 mg/kg. mdpi.com These findings highlight the potential of the 4-nitrophenylpiperazine scaffold as a component of systemically active antibacterial agents.

Another study investigated a benzimidazole (B57391) derivative, N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, for its activity against Leishmania mexicana. In an experimental model of cutaneous leishmaniasis, this compound significantly reduced the parasite load by 71%, demonstrating superior efficacy compared to the control treatment, Glucantime, which achieved a 50% reduction. nih.gov This suggests that the methoxyphenylamine moiety, which shares structural similarities with the methoxyphenylpiperazine group, can be incorporated into molecules with potent in vivo anti-protozoal activity.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The structure-activity relationships (SAR) of arylpiperazine derivatives have been explored across various biological targets, including pathogenic enzymes and microorganisms. These studies provide a framework for understanding how structural modifications to the 1-(2-methoxyphenyl)-4-(2-nitrophenyl)piperazine scaffold might influence its biological profile.

Elucidation of Pharmacophoric Requirements for Target Interaction

Pharmacophore modeling for nitrophenylpiperazine derivatives has been conducted in the context of tyrosinase inhibition. nih.govnih.gov For a series of 4-nitrophenylpiperazine derivatives, molecular docking studies revealed key interactions within the enzyme's active site. These interactions include hydrogen bonding and π–π stacking, which are crucial for the inhibitory activity of these compounds. nih.gov The essential pharmacophoric elements identified were the nitrophenyl ring, the piperazine core, and an additional aryl substitution at the N-1 position of the piperazine ring. nih.govnih.gov

While not directly related to antimicrobial activity, these findings suggest that the nitrophenylpiperazine moiety can serve as a scaffold for designing ligands that interact with specific biological targets through well-defined molecular interactions. The spatial arrangement of the aromatic rings and the central piperazine unit are critical for establishing these interactions.

Correlation of Structural Modifications with Biological Response

Studies on various arylpiperazine analogs have established clear correlations between specific structural changes and the resulting biological activity against pathogens.

For a series of N-arylpiperazines with antimycobacterial properties, the nature and position of substituents on the phenyl ring were found to be critical. mdpi.commdpi.com The introduction of lipophilic substituents, such as trifluoromethyl or fluoro groups, on the N-arylpiperazine moiety was shown to improve the in vitro activity against Mycobacterium tuberculosis and other mycobacterial species. mdpi.com Increased lipophilicity was generally correlated with enhanced anti-tuberculosis activity. mdpi.com For example, among a series of 1-[3-(3-ethoxyphenylcarbamoyl)oxy-2-hydroxypropyl]-4-(substituted-phenyl)piperazin-1-ium chlorides, the derivative with a 4-fluorophenyl substituent was the most potent against M. kansasii. mdpi.com

In the case of nitrophenylpiperazine derivatives designed as tyrosinase inhibitors, replacing a simple phenyl or benzyl (B1604629) group at the N-1 position of the piperazine with larger, heterocyclic moieties like indole (B1671886) or pyridine (B92270) significantly improved potency. nih.govnih.gov This indicates that the nature of the substituent at this position plays a crucial role in modulating the biological response.

The following table summarizes the antimycobacterial activity of selected N-arylpiperazine derivatives, illustrating the impact of structural modifications on the minimum inhibitory concentration (MIC).

| Compound | Substituent on Phenylpiperazine | Target Organism | MIC (µM) |

| 1-[3-(3-ethoxyphenylcarbamoyl)oxy-2-hydroxypropyl]-4-(3-trifluoromethylphenyl)piperazin-1-ium chloride | 3-trifluoromethylphenyl | M. kansasii | 31.75 |

| 1-{2-hydroxy-3-(3-methoxyphenylcarbamoyl)oxy)propyl}-4-(4-fluorophenyl)piperazin-1-ium chloride | 4-fluorophenyl | M. kansasii | 17.62 |

| 1-[2-Hydroxypropyl-{(3-trifluoromethyl)- phenyl}carbamoyloxy]-4-(3,4-dichlorophenyl)piperazin-1-ium chloride | 3,4-dichlorophenyl | M. tuberculosis H37Ra | < 3.80 |

| 1-[2-Hydroxypropyl-{(3-trifluoromethyl)- phenyl}carbamoyloxy]-4-(4-diphenylmethyl)piperazin-1-ium chloride | 4-diphenylmethyl | M. tuberculosis H37Ra | < 3.80 |

Optimization of Potency and Selectivity

The optimization of potency and selectivity in arylpiperazine derivatives often involves modifying the substituents on the aromatic rings and the linker between them.

In the development of analogs of the 5-HT1A serotonin (B10506) antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, the goal was to improve selectivity over α1-adrenergic receptors. nih.gov It was found that replacing the phthalimide (B116566) moiety with bulky alkyl amides, such as an adamantanecarboxamido group, not only maintained high affinity for the 5-HT1A receptor but also significantly increased selectivity by reducing affinity for the α1-adrenergic receptor. nih.gov Specifically, 4-[4-(1-adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine displayed a 160-fold selectivity for 5-HT1A over α1-adrenergic sites. nih.gov This demonstrates how modifications distal to the methoxyphenylpiperazine core can be used to fine-tune the pharmacological profile of a compound.

For the nitrophenylpiperazine-based tyrosinase inhibitors, optimization of potency was achieved by exploring different aromatic and heteroaromatic substitutions at the N-1 position of the piperazine ring. nih.govnih.gov The discovery that an indole moiety at this position resulted in the most potent compound in the series highlights a successful optimization strategy. nih.govnih.gov This iterative process of structural modification and biological testing is fundamental to enhancing the desired activity and selectivity of lead compounds.

Mechanistic Insights and Theoretical Frameworks

Deconstruction of Molecular Mechanisms of Action

The biological activity of 1-(2-methoxyphenyl)-4-(2-nitrophenyl)piperazine is rooted in its ability to interact with specific biological targets, primarily neurotransmitter receptors. This interaction initiates a cascade of cellular events, ultimately leading to a physiological response.

Elucidation of Ligand-Receptor Recognition and Signal Transduction

Arylpiperazine derivatives are well-recognized for their interaction with aminergic G-protein coupled receptors (GPCRs), particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. The 1-(2-methoxyphenyl)piperazine (B120316) moiety is a classic pharmacophore known for high affinity towards the 5-HT1A receptor. nih.govbg.ac.rs

Ligand recognition at these receptors is a multi-point interaction process. A critical interaction involves the basic nitrogen atom of the piperazine (B1678402) ring (typically the N1 atom, distal to the methoxyphenyl group), which becomes protonated at physiological pH. This positively charged center forms a crucial ionic bond with a conserved aspartate residue in the third transmembrane domain (TM3) of the receptor, such as Asp116 in the 5-HT1A receptor. bg.ac.rs

The aromatic portions of the molecule, the methoxyphenyl and nitrophenyl rings, engage in non-covalent interactions within the hydrophobic binding pocket of the receptor. These interactions include van der Waals forces, hydrophobic contacts, and edge-to-face aromatic interactions with aromatic amino acid residues like phenylalanine, tryptophan, and tyrosine, which line the binding cavity. bg.ac.rsbg.ac.rs For instance, studies on related ligands show that aromatic moieties can interact with residues such as Phe361 and Trp358 in the 5-HT1A receptor. bg.ac.rs

Upon binding, the ligand stabilizes a specific conformational state of the receptor. As many arylpiperazines act as antagonists or inverse agonists, this often means stabilizing the inactive state of the receptor. nih.gov This prevents the binding of the endogenous neurotransmitter (e.g., serotonin) and blocks the initiation of the downstream signal transduction pathway. This blockade inhibits the G-protein coupling and the subsequent modulation of second messenger systems, such as the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.

Role of Specific Functional Groups in Activity

The specific nature and position of the functional groups on the aryl rings are determinants of the compound's affinity, selectivity, and intrinsic activity.

Methoxyphenyl Group : The 1-(2-methoxyphenyl)piperazine fragment is a well-established motif for high 5-HT1A receptor affinity. nih.govuninet.edu The placement of the methoxy (B1213986) group at the ortho (2-position) of the phenyl ring is particularly significant. This substitution can influence the electronic properties of the ring and, crucially, can orient the molecule within the binding pocket. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming a hydrogen bond with a suitable donor residue in the receptor, such as a threonine or serine. bg.ac.rsbg.ac.rs This additional interaction can significantly enhance binding affinity compared to unsubstituted or meta/para-substituted analogues. bg.ac.rs

Piperazine Core : The piperazine ring serves as the central scaffold. It is more than a simple linker; its conformational flexibility and basicity are key to its function. As mentioned, its ability to be protonated is fundamental for anchoring the ligand to the receptor. bg.ac.rs The piperazine ring typically adopts a chair conformation, which correctly positions the two aryl substituents for optimal interaction with the receptor binding site. researchgate.net

Theoretical Models for Predicting and Explaining Biological Activity

Computational chemistry provides powerful tools to rationalize the structure-activity relationships (SAR) of ligands like 1-(2-methoxyphenyl)-4-(2-nitrophenyl)piperazine and to predict the activity of novel, related compounds.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

QSAR modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For a series of arylpiperazine derivatives, a QSAR model would be developed by correlating variations in physicochemical properties with changes in receptor affinity (e.g., Ki values).

A typical QSAR study for this class of compounds would involve calculating a set of molecular descriptors for each molecule in a training set. These descriptors quantify various aspects of the molecular structure:

Electronic Descriptors : Hammett constants (σ), dipole moment, atomic charges. These would capture the effects of substituents like the methoxy (electron-donating) and nitro (electron-withdrawing) groups.

Steric Descriptors : Molar refractivity (MR), Taft steric parameters (Es), molecular volume. These describe the size and shape of the molecule and its substituents.

Hydrophobic Descriptors : Partition coefficient (logP), which measures the lipophilicity of the compound.

Statistical methods, such as Multiple Linear Regression (MLR), are then used to generate an equation that links these descriptors to the biological activity. wu.ac.th

Interactive Table: Example QSAR Descriptors and Their Potential Impact on Activity

| Descriptor | Functional Group Contribution | Predicted Impact on Affinity |

|---|---|---|

| logP (Lipophilicity) | Both aryl rings and piperazine core | A positive correlation is often observed up to an optimal point, as the ligand must cross the blood-brain barrier and enter the hydrophobic receptor pocket. |

| σpara (Electronic) | Nitrophenyl group | A strong positive value for the nitro group indicates significant electron withdrawal, which could be a key variable in the QSAR equation, potentially influencing selectivity. |

| MR (Molar Refractivity) | Methoxyphenyl and Nitrophenyl groups | This descriptor models both size and polarizability. The model might show an optimal volume for substituents at specific positions to maximize favorable van der Waals interactions. |

This table is illustrative of the concepts used in a QSAR study for this class of compounds.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For an antagonist of the 5-HT1A receptor, a pharmacophore model derived from a set of active arylpiperazine ligands would typically include:

A Positive Ionizable (PI) feature : Representing the protonated nitrogen of the piperazine ring, essential for the ionic interaction with the conserved aspartate residue.

Two Aromatic Ring (AR) features : Corresponding to the methoxyphenyl and nitrophenyl moieties, which occupy hydrophobic pockets.

A Hydrogen Bond Acceptor (HBA) feature : Representing the oxygen of the ortho-methoxy group, which can form a key hydrogen bond.

Interactive Table: Key Pharmacophoric Features for 5-HT1A Antagonism

| Feature | Chemical Moiety | Role in Binding |

|---|---|---|

| Positive Ionizable (PI) | N1-atom of Piperazine | Anchoring via ionic bond to Aspartate residue in TM3. |

| Aromatic Ring 1 (AR1) | 2-Methoxyphenyl ring | Hydrophobic and edge-to-face interactions in the binding pocket. |

| Aromatic Ring 2 (AR2) | 2-Nitrophenyl ring | Hydrophobic interactions in a secondary binding pocket. |

| Hydrogen Bond Acceptor (HBA) | Oxygen of the 2-methoxy group | Forms a specific hydrogen bond, enhancing affinity and selectivity. |

This table outlines a common pharmacophore model for arylpiperazine-based 5-HT1A ligands.

This validated pharmacophore model can then be used as a 3D query to screen large virtual libraries of compounds to identify new molecules that possess the required features and are therefore likely to be active.

Implications of Conformational Dynamics on Activity

The biological activity of a flexible molecule like 1-(2-methoxyphenyl)-4-(2-nitrophenyl)piperazine is not determined by its static structure but by its ability to adopt a specific "bioactive" conformation that is complementary to the receptor's binding site. The molecule has several rotatable bonds: the two bonds connecting the aryl rings to the piperazine core and the bonds within the piperazine ring itself, which can undergo chair-boat interconversion.

While the piperazine ring strongly prefers a chair conformation, the two aryl groups can rotate. nih.govrsc.org However, steric hindrance between the aryl rings and the piperazine hydrogens restricts this rotation, leading to a set of preferred low-energy conformations. Computational methods, such as molecular dynamics simulations, can be used to explore the conformational landscape of the molecule.

Novel Target Identification and Validation (Preclinical/Theoretical)

The exploration of novel biological targets for "1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine" represents a critical step in elucidating its full therapeutic potential beyond currently understood mechanisms. Preclinical and theoretical approaches offer powerful, hypothesis-driven and unbiased methods for identifying previously unknown molecular interactions and biological roles. These strategies primarily involve computational predictions and the analysis of large-scale biological data sets to generate and refine hypotheses about the compound's mechanism of action.

Hypothesis Generation for Undiscovered Biological Roles

The generation of hypotheses for the undiscovered biological roles of "1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine" is largely driven by in silico methodologies that leverage its structural features. The molecule's core arylpiperazine scaffold is a well-established pharmacophore known to interact with a variety of biological targets, particularly G-protein coupled receptors (GPCRs) and ion channels. By analyzing the specific contributions of the 2-methoxyphenyl and 2-nitrophenyl substituents, computational models can predict potential interactions with a wide array of proteins.

One of the primary theoretical approaches is reverse docking , also known as inverse docking. This computational technique screens the structure of "1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine" against a comprehensive library of three-dimensional protein structures. The goal is to identify proteins to which the compound is predicted to bind with high affinity. This process can unveil unexpected targets that are structurally distinct from its known partners, thereby suggesting novel biological functions. For instance, screening against a database of all known human protein crystal structures could highlight potential interactions with kinases, proteases, or nuclear receptors that are not typically associated with arylpiperazines.

Another powerful method is pharmacophore modeling and screening . A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target. By creating a pharmacophore model based on the structure of "1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine," researchers can screen this model against databases of known pharmacophores for various biological targets. A high degree of similarity to the pharmacophore of a known inhibitor of a particular enzyme, for example, would generate a strong hypothesis that the compound may also modulate that enzyme's activity.

These computational approaches can generate extensive lists of potential targets. These targets can then be prioritized for further investigation based on scoring functions, biological plausibility, and relevance to disease pathways. The table below presents a hypothetical output from a reverse docking screen, illustrating the generation of hypotheses for novel biological roles.

| Predicted Protein Target | Protein Class | Predicted Binding Affinity (kcal/mol) | Hypothesized Biological Role |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Enzyme (Oxidoreductase) | -9.8 | Anti-inflammatory effects |

| 5-Lipoxygenase (5-LOX) | Enzyme (Oxidoreductase) | -9.5 | Modulation of leukotriene synthesis |

| H+/K+ ATPase | Enzyme (Hydrolase) | -9.2 | Regulation of gastric acid secretion |

| Androgen Receptor (AR) | Nuclear Receptor | -8.9 | Anti-cancer activity in prostate cancer |

| Mammalian Target of Rapamycin (mTORC1) | Kinase | -8.5 | Regulation of cell growth and proliferation |

This in silico-driven hypothesis generation is a crucial first step, providing a rational basis for subsequent experimental validation and a deeper exploration of the compound's pharmacology.

Use of Multi-Omics Data for Target Discovery

The use of multi-omics data provides a powerful, unbiased approach to discover novel targets of "1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine" by capturing a holistic view of its effects on cellular systems. pluto.bionashbio.com This strategy integrates data from various molecular levels, including genomics, transcriptomics, proteomics, and metabolomics, to build a comprehensive picture of the biological perturbations induced by the compound. nygen.ionih.gov By moving beyond a single-target perspective, multi-omics analysis can reveal complex network effects and identify key nodes in biological pathways that are modulated by the compound, thus pointing to its primary targets and downstream effectors. nih.gov

A theoretical workflow for using multi-omics in target discovery for "1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine" would typically involve the following steps:

Experimental Design: A relevant cell line (e.g., a human neuroblastoma or breast cancer cell line) is treated with the compound at various concentrations and time points. Control groups receive a vehicle treatment.

Data Acquisition: Samples from treated and control cells are collected and subjected to a suite of omics analyses:

Transcriptomics (RNA-Seq): Measures the expression levels of all genes, identifying which genes are up- or down-regulated in response to the compound.

Proteomics (Mass Spectrometry): Quantifies the abundance of thousands of proteins, providing insight into changes at the functional level of the cell. This can also include analysis of post-translational modifications.

Data Integration and Pathway Analysis: The datasets from each omics layer are integrated using bioinformatics tools. This integrated analysis aims to identify statistically significant changes across the different molecular layers and map them onto known biological pathways and networks. For example, the downregulation of a specific gene (transcriptomics) might correlate with a decrease in the corresponding protein's abundance (proteomics) and a subsequent accumulation of its substrate (metabolomics).

This integrated approach can pinpoint specific pathways that are significantly affected by "1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine." The proteins within these pathways that show the most significant and consistent changes become high-priority candidates for being novel direct or indirect targets of the compound.

The table below provides a hypothetical example of integrated multi-omics data, suggesting a novel target by linking changes across different molecular layers to a specific signaling pathway.

| Pathway Implicated | Transcriptomics (Fold Change) | Proteomics (Fold Change) | Metabolomics (Fold Change) | Inferred Novel Target |

|---|---|---|---|---|

| PI3K/Akt/mTOR Signaling | Gene PTEN (+2.5) | Protein p-Akt (-3.0) | Metabolite G6P (-2.8) | PI3K |

| MAPK Signaling Pathway | Gene FOS (+4.1) | Protein p-ERK1/2 (+3.5) | - | MEK1 |

| Wnt Signaling Pathway | Gene CCND1 (-3.2) | Protein β-catenin (-2.7) | - | GSK3β |

| NF-κB Signaling Pathway | Gene NFKBIA (+3.8) | Protein IκBα (+3.2) | - | IKK |

| Apoptosis Pathway | Gene BAX (+2.9) | Protein Cleaved Caspase-3 (+4.5) | - | Bcl-2 |

By correlating molecular changes across these different 'omes,' researchers can build a strong, data-driven case for the involvement of "1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine" in specific cellular processes, leading to the validation of novel and therapeutically relevant biological targets.

Future Directions and Advanced Research Perspectives

Exploration of Novel Synthetic Methodologies (e.g., Flow Chemistry, Machine Learning-Assisted Synthesis)

The traditional synthesis of unsymmetrically substituted piperazines can be challenging, often requiring multiple steps with purification challenges. Future research will necessitate the adoption of more efficient and sustainable synthetic strategies.

Flow Chemistry: Continuous flow chemistry offers significant advantages over conventional batch synthesis for producing arylpiperazines. This technology enables rapid reaction optimization, improved safety for handling hazardous reagents, and straightforward scalability. For the synthesis of 1-(2-methoxyphenyl)-4-(2-nitrophenyl)piperazine, a multi-step flow process could be envisioned. Such a system could integrate steps like N-arylation and subsequent functionalization in a continuous sequence, minimizing manual handling and improving yield and purity. bg.ac.rsnih.gov The use of packed-bed reactors with immobilized catalysts or reagents can further enhance the efficiency and sustainability of the synthesis. mdpi.com

Machine Learning-Assisted Synthesis: The integration of artificial intelligence and machine learning (ML) is set to revolutionize synthetic chemistry. ML algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of novel transformations, suggest optimal reaction conditions, and even design entire synthetic routes. whiterose.ac.ukresearchgate.net For a molecule like 1-(2-methoxyphenyl)-4-(2-nitrophenyl)piperazine, ML models could predict the most efficient synthetic pathway from commercially available starting materials, identify potential side reactions, and suggest optimal solvents, catalysts, and temperatures. mdpi.comresearchgate.net This data-driven approach can significantly reduce the time and resources required for synthesis, accelerating the discovery and development of new derivatives. nih.gov Retrosynthesis prediction tools, powered by AI, can deconstruct the target molecule into simpler, readily available precursors, offering novel and efficient synthetic strategies that may not be apparent through traditional analysis. whiterose.ac.uknih.gov

Advanced Biophysical Techniques for Ligand-Target Characterization (e.g., SPR, ITC)

A thorough understanding of the interaction between a ligand and its biological target is crucial for rational drug design. Advanced biophysical techniques provide detailed insights into binding kinetics, affinity, and thermodynamics.